molecular formula C18H18O3 B12909836 3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one CAS No. 7469-52-5

3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one

Cat. No.: B12909836
CAS No.: 7469-52-5
M. Wt: 282.3 g/mol
InChI Key: CNACBLYXOGJIDY-UHFFFAOYSA-N
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Description

3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by a furan ring that is partially saturated and substituted with a benzyl group and a hydroxy(phenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Hydroxy(phenyl)methyl Group: This step involves the addition of a hydroxy(phenyl)methyl group to the furan ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzyl and hydroxy(phenyl)methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce benzyl alcohols.

Scientific Research Applications

3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Properties

CAS No.

7469-52-5

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one

InChI

InChI=1S/C18H18O3/c19-17(14-9-5-2-6-10-14)16-12-21-18(20)15(16)11-13-7-3-1-4-8-13/h1-10,15-17,19H,11-12H2

InChI Key

CNACBLYXOGJIDY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

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